Computed Lipophilicity Advantage: Saturated Scaffold Exhibits Higher XLogP3 Than Unsaturated Non-7-ene Analog
The saturated tricyclic core of CAS 1881275-93-9 yields a computed XLogP3-AA of 2.0, compared to 1.6 for the unsaturated non-7-ene analog (CAS 1022961-45-0), representing a ΔLogP of +0.4 [1]. This difference is attributable to the replacement of the alkene moiety with a fully saturated ethano bridge, which reduces polarity and increases hydrophobic surface area. For medicinal chemistry campaigns targeting intracellular or CNS-penetrant candidates, this lipophilicity increment may contribute to improved passive membrane permeability [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]non-7-ene-3-carboxylate (CAS 1022961-45-0): XLogP3 = 1.6 |
| Quantified Difference | ΔLogP = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Procurement decisions for lead optimization should account for lipophilicity differences, as a ΔLogP of 0.4 can shift predicted logBB and passive permeability, influencing CNS drug discovery candidate selection [2].
- [1] PubChem CID 91758091 (XLogP3-AA: 2.0) and CID 57885493 (XLogP3-AA: 1.6). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
